3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Description
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine core
Properties
IUPAC Name |
3-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO3S/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEPTKFBJWYCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently. The scalability of the synthetic route is crucial for industrial applications, ensuring that the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thieno[3,2-b]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized thieno[3,2-b]pyridine compounds .
Scientific Research Applications
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan and thieno[3,2-b]pyridine rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-6-methylthieno[3,2-b]pyridine-2-carboxylic acid
- 3-(Furan-2-yl)-6-chlorothieno[3,2-b]pyridine-2-carboxylic acid
- 3-(Furan-2-yl)-6-bromothieno[3,2-b]pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Biological Activity
3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is with a molecular weight of 313.25 g/mol. The compound features a furan ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine core, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.25 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 433.6 ± 45.0 °C |
| Flash Point | 216.0 ± 28.7 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include oxidation, reduction, and substitution reactions. The trifluoromethyl group enhances lipophilicity, which is crucial for biological activity as it facilitates cell membrane penetration.
Antimicrobial Properties
Research indicates that compounds similar to 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives containing the thieno[3,2-b]pyridine scaffold can inhibit bacterial growth effectively. For instance:
- A study demonstrated that related thieno[3,2-b]pyridines had minimum inhibitory concentrations (MICs) as low as 5 μg/mL against various bacterial strains .
Anticancer Activity
The compound has been explored for its anticancer potential, particularly due to its ability to interact with biological macromolecules through π-π stacking and hydrogen bonding. In vitro studies show promising results:
- Case Study : A derivative of this compound was tested against human cancer cell lines and exhibited an IC50 value of 12 μM , indicating effective cytotoxicity .
The mechanism by which 3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid exerts its biological effects involves:
- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group allows the compound to penetrate lipid membranes.
- Target Interaction : It targets specific enzymes or receptors involved in cell proliferation or bacterial metabolism, leading to growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
